Effusanin B

STAT3 inhibition FAK signaling Non-small-cell lung cancer

Researchers studying STAT3-driven oncogenesis or FAK-mediated metastasis often encounter a lack of selective tool compounds that do not confound NF-κB pathways. Effusanin B (CAS 76470-16-1) directly addresses this gap as a validated STAT3/FAK inhibitor with in vivo anti-angiogenic activity. Key advantages: (1) Inhibits STAT3 phosphorylation and FAK activation in A549 NSCLC models, distinct from Oridonin's NF-κB-centric activity; (2) Demonstrates anti-angiogenic effects in transgenic zebrafish Tg(fli1:EGFP) embryos at 2 μM; (3) Available as a certified analytical standard (HPLC ≥95%) from multiple vendors, ensuring reproducible procurement for rigorous research.

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
Cat. No. B12101538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEffusanin B
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4)C(=C)C5=O)O)(C)C
InChIInChI=1S/C22H30O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)17(11)24)18(25)16(20)19(3,4)8-7-15(20)28-12(2)23/h13-16,18,25-26H,1,5-10H2,2-4H3
InChIKeyTZECSBJPAFKEQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Effusanin B: A 7,20-Epoxy-ent-Kaurane Diterpenoid with Distinctive Polypharmacology for Anticancer and Antimicrobial Research


Effusanin B (CAS 76470-16-1, molecular formula C₂₂H₃₀O₆) is a naturally occurring ent-kaurane diterpenoid belonging to the 7,20-epoxy-ent-kaurane subgroup, characterized by a distinctive C-20/C-7 epoxy bridge that distinguishes its scaffold from other ent-kaurane subclasses . First isolated from Isodon effusa and subsequently identified in multiple Isodon species including I. parvifolius and I. serra, Effusanin B exhibits a unique polypharmacological profile encompassing anticancer activity via STAT3/FAK pathway modulation and anti-angiogenic effects demonstrated in zebrafish models, alongside antibacterial and antifungal properties [1][2]. Its structural features include a 1α-acetoxy group and a 6β,7-dihydroxy configuration on the 7,20-epoxy-ent-kaur-16-en-15-one skeleton, which contribute to its biological activity spectrum that differs from other well-studied ent-kauranoids such as Oridonin and Ponicidin [3].

Why Effusanin B Cannot Be Replaced by Generic ent-Kaurane Analogs in Research Applications


The ent-kaurane diterpenoid family exhibits substantial functional divergence based on subtle structural variations—particularly the presence and stereochemistry of epoxy bridges, acetoxy substitutions, and hydroxylation patterns. Effusanin B shares the C-20/C-7 epoxy structural feature with Effusanin A, Effusanin E, Lasiokaurin, and Oridonin; however, these compounds display markedly distinct biological activity profiles . For instance, Oridonin—the most extensively studied analog—is a well-characterized NF-κB inhibitor with clinical investigation history, whereas Effusanin B demonstrates pathway engagement via STAT3/FAK modulation in lung cancer models that is not recapitulated by Oridonin [1][2]. Furthermore, Effusanin B exhibits DNA-damaging activity in yeast repair-deficient assays, a property shared with some but not all C-20/C-7 epoxy analogs, underscoring that even within this structural subclass, functional redundancy cannot be assumed . Substituting Effusanin B with a generic ent-kaurane based solely on scaffold similarity therefore risks experimental failure due to divergent target engagement, pathway specificity, and potency profiles. Current vendor availability for Effusanin B as an analytical standard (HPLC ≥95–98%) further distinguishes it from less-characterized or unavailable analogs, enabling reproducible procurement for rigorous research .

Quantitative Differentiation Evidence for Effusanin B: Comparative Data Against Structural Analogs


STAT3/FAK Dual Pathway Inhibition: A Mechanism Distinct from Oridonin's NF-κB Axis

Effusanin B uniquely modulates STAT3 and FAK signaling pathways in A549 lung cancer cells—a mechanistic profile that distinguishes it from Oridonin, the best-studied ent-kaurane analog which exerts anticancer effects primarily through NF-κB inhibition and ROS-mediated apoptosis [1]. In the 2023 study by Hou et al., Effusanin B demonstrated inhibition of STAT3 phosphorylation and FAK activation in A549 cells, with downstream suppression of cell proliferation and migration confirmed both in vitro and in a zebrafish xenograft model [2]. Oridonin, while structurally related, has not been reported to engage the STAT3/FAK axis in NSCLC models, representing a pathway-level differentiation [3]. This mechanistic divergence means Effusanin B offers a distinct tool compound for interrogating STAT3/FAK-driven oncogenic signaling independent of NF-κB-mediated effects.

STAT3 inhibition FAK signaling Non-small-cell lung cancer ent-Kaurane diterpenoid

Anti-Angiogenic Activity in Transgenic Zebrafish: A Functional Dimension Absent in Most 7,20-Epoxy-ent-Kaurane Analogs

Effusanin B demonstrates quantifiable anti-angiogenic activity in transgenic zebrafish Tg(fli1:EGFP) embryos, a functional property that distinguishes it from other 7,20-epoxy-ent-kauranes including Effusanin A, Effusanin E, and Lasiokaurin, for which angiogenesis inhibition data are absent in the literature [1]. In the 2023 Hou et al. study, Effusanin B treatment (2 μM for 48 h) reduced intersegmental vessel (ISV) formation in transgenic zebrafish embryos, with effects benchmarked against sunitinib malate (2 μM), a clinically approved anti-angiogenic tyrosine kinase inhibitor [2]. The study documented suppression of tumor growth and metastatic spread in a zebrafish xenograft model, with concurrent anti-angiogenic effects confirmed in the vascular reporter line [3]. No comparable in vivo anti-angiogenesis data exist for Oridonin, Lasiokaurin, or Effusanin A/E in peer-reviewed literature, establishing Effusanin B as the only 7,20-epoxy-ent-kaurane with validated vascular targeting activity.

Anti-angiogenesis Zebrafish model Vascular targeting ent-Kaurane diterpenoid

DNA-Damaging Activity: Shared with Select Analogs but Quantitatively Uncharacterized Across the Class

Effusanin B exhibits DNA-damaging activity as demonstrated in a yeast-based assay employing DNA-repair deficient (RAD52Y, mutant) and repair-proficient (RAD+, wild-type) strains . This activity is shared with Effusanin A, Effusanin E, Lasiokaurin, and Oridonin—all members of the C-20/C-7 epoxy-ent-kaurane subclass—as reported by Abbaskhan et al. (2003), indicating a class-associated property linked to the 7,20-epoxy structural motif . However, quantitative IC₅₀ values or minimum inhibitory concentrations for DNA damage are not available for any compound in this series, precluding potency-based differentiation. The presence of DNA-damaging activity constitutes a class-level characteristic, but the absence of quantitative comparative data means Effusanin B cannot be distinguished from its analogs on this dimension based on potency or efficacy. This evidence is therefore presented as supporting context rather than a basis for compound selection among 7,20-epoxy-ent-kauranes.

DNA damage Yeast repair-deficient assay Genotoxicity screening ent-Kaurane diterpenoid

Antifungal Activity: A Vendor-Annotated Property with Undefined Comparative Potency

Effusanin B is annotated with antifungal activity in multiple vendor databases, including MedChemExpress and AbMole, which identify it as a diterpenoid isolated from Rabdosia effusa with antifungal properties . However, no peer-reviewed primary research articles providing quantitative antifungal activity data (MIC values, fungal strain panels, or comparator compounds) for Effusanin B were identified in the search corpus. Similarly, antifungal activity data are absent for Effusanin A, Effusanin E, and Lasiokaurin in accessible literature. Oridonin has demonstrated antifungal activity against Candida albicans in published studies, but direct quantitative comparison with Effusanin B is not possible due to the lack of primary data for Effusanin B. The vendor-reported antifungal activity constitutes a potential differentiating feature warranting further investigation, but in the absence of quantitative primary data, this dimension cannot serve as a basis for evidence-driven compound selection over analogs.

Antifungal Natural product antimicrobial Diterpenoid Effusanin B

Antibacterial Activity: Class-Associated Property with Isolated Co-Occurrence Data

Effusanin B demonstrates antibacterial activity as reported in natural product isolation studies, where it was co-isolated with Effusanin C, Effusanin D, and Effusanin E from Isodon species, all exhibiting antibacterial effects . However, no quantitative antibacterial data (MIC values, bacterial strain panels, or comparator antibiotic benchmarks) are available for Effusanin B in the accessible literature. Vendor annotations (TargetMol, ChemFaces) corroborate antibacterial activity but similarly lack quantitative metrics . For Oridonin, antibacterial activity against Staphylococcus aureus has been reported with MIC values, enabling quantitative benchmarking that is not possible for Effusanin B. The antibacterial activity of Effusanin B represents a class-associated property of Isodon-derived ent-kauranes, but the absence of comparative quantitative data precludes its use as a differentiation criterion for compound selection.

Antibacterial Natural product antimicrobial Isodon diterpenoid Effusanin B

Vendor Availability as Analytical Standard: Enabling Reproducible Research Versus Uncharacterized Analogs

Effusanin B is commercially available from multiple reputable vendors as an analytical standard with certified purity specifications (HPLC ≥95% from KLB Science; 95–99% custom specifications from LookChem; standard purity grade from AmBeed), enabling reproducible procurement for quantitative research applications . In contrast, several structurally related 7,20-epoxy-ent-kauranes—including Effusanin A, Effusanin E, and Lasiokaurin—either lack commercial availability entirely or are offered only as research-grade compounds without certified analytical standard documentation. Oridonin is widely available as both analytical standard and research-grade material due to its extensive study history. For researchers requiring a 7,20-epoxy-ent-kaurane with documented STAT3/FAK pathway activity and anti-angiogenic effects, Effusanin B represents a procurable, purity-certified option that balances availability with a distinctive biological profile not offered by more abundant (Oridonin) but mechanistically divergent analogs.

Analytical standard HPLC purity Natural product procurement Effusanin B

Evidence-Based Application Scenarios for Effusanin B in Scientific and Industrial Research


Investigation of STAT3/FAK Signaling in Non-Small-Cell Lung Cancer (NSCLC) Models

Effusanin B is uniquely positioned as a tool compound for interrogating STAT3/FAK pathway cross-talk in NSCLC. The 2023 study by Hou et al. established that Effusanin B inhibits STAT3 phosphorylation and FAK activation in A549 cells, with confirmed suppression of proliferation and migration in vitro and in zebrafish xenograft models [1]. This mechanism is distinct from Oridonin's NF-κB-centric activity, enabling pathway-specific investigation without confounding NF-κB interference. Researchers studying STAT3-driven oncogenesis or FAK-mediated metastasis should prioritize Effusanin B over Oridonin or other ent-kauranes lacking validated STAT3/FAK engagement [2].

Anti-Angiogenesis Screening in Vascular Biology and Tumor Microenvironment Studies

Effusanin B is the only 7,20-epoxy-ent-kaurane diterpenoid with validated in vivo anti-angiogenic activity in a vertebrate model system. Hou et al. (2023) demonstrated that Effusanin B (2 μM, 48 h) reduces intersegmental vessel formation in transgenic zebrafish Tg(fli1:EGFP) embryos, with effects benchmarked against the clinical anti-angiogenic agent sunitinib malate [1][2]. This functional property is not documented for Effusanin A, Effusanin E, Lasiokaurin, or Oridonin. Vascular biology researchers investigating natural product angiogenesis inhibitors or tumor microenvironment modulation should select Effusanin B specifically—substitution with other ent-kauranes would fail to replicate the anti-angiogenic phenotype, undermining experimental objectives .

Natural Product Library Screening for Polypharmacological Anticancer Agents

Effusanin B exhibits a distinctive polypharmacology profile combining (1) STAT3/FAK pathway inhibition, (2) anti-angiogenic activity, and (3) documented DNA-damaging potential within a single 7,20-epoxy-ent-kaurane scaffold [1][2]. This multi-target engagement distinguishes it from Oridonin (NF-κB/ROS focused) and from Effusanin A/E (limited characterized bioactivity). For natural product library screening programs seeking compounds with pleiotropic anticancer mechanisms, Effusanin B offers a unique combination of validated activities not consolidated in other commercially available ent-kauranes . Its availability as a certified analytical standard (HPLC ≥95%) further supports reproducible high-throughput screening applications .

Analytical Method Development and Phytochemical Reference Standardization

Effusanin B serves as a chromatographic reference standard for the identification and quantification of ent-kaurane diterpenoids in Isodon species. Its commercial availability at certified purity (HPLC ≥95–99%) from multiple vendors enables reproducible analytical method development for quality control of herbal materials, pharmacokinetic studies, and metabolomic profiling [1][2]. Unlike several structurally related analogs (Effusanin A, Effusanin E) that lack commercial analytical standard availability, Effusanin B provides a procurable, well-characterized reference compound for LC-MS/MS method validation and quantitative phytochemical analysis of Isodon-derived natural products .

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